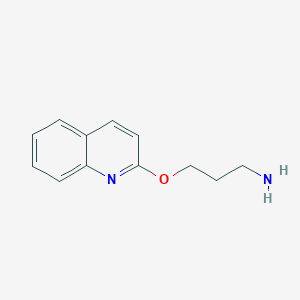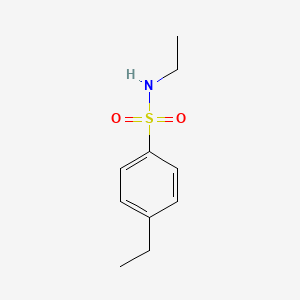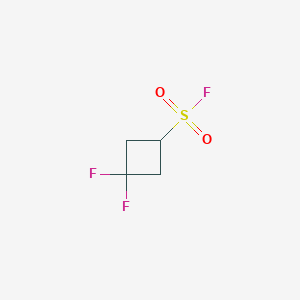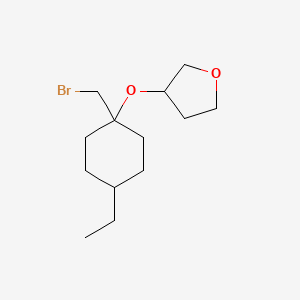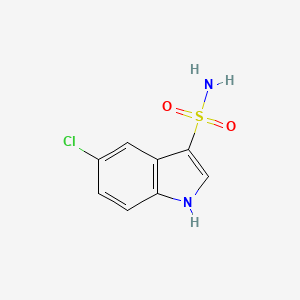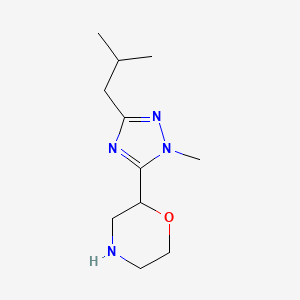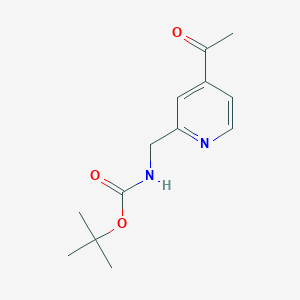
tert-Butyl ((4-acetylpyridin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C12H16N2O3. It is a white solid with a molecular weight of 236.27 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method uses cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, providing mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a CO2 capture agent and catalyst .
Industrial Production Methods
Industrial production of tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate typically involves large-scale synthesis using similar methods as described above. The choice of reagents and catalysts may vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as a protecting group for amines, preventing unwanted reactions during peptide synthesis . The compound’s effects are mediated through its ability to form stable carbamate bonds with amine groups.
相似化合物的比较
Similar Compounds
Uniqueness
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate is unique due to its specific structure, which allows it to act as an effective protecting group for amines. Its stability and reactivity under mild conditions make it a valuable compound in organic synthesis and scientific research.
属性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-acetylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)10-5-6-14-11(7-10)8-15-12(17)18-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) |
InChI 键 |
NUIIRIFCWBVUJF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC=C1)CNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
